molecular formula C19H24N4O B2580199 N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415585-10-1

N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2580199
CAS No.: 2415585-10-1
M. Wt: 324.428
InChI Key: DIBZTJFYTYSSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidine moiety and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit protein kinases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a pyrimidine ring with a piperidine moiety and a methylbenzoyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-5-4-6-16(11-14)19(24)23-9-7-17(8-10-23)22(3)18-12-15(2)20-13-21-18/h4-6,11-13,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBZTJFYTYSSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N(C)C3=NC=NC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.